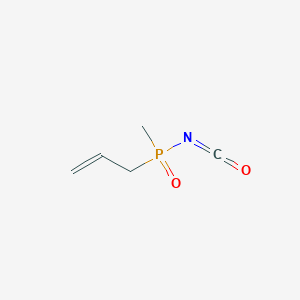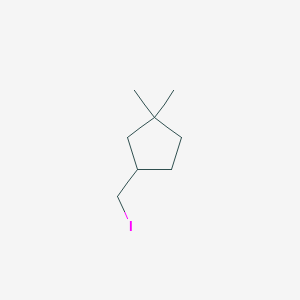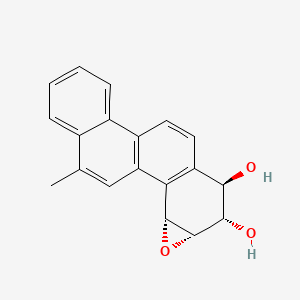
7-Methyloct-6-en-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyloct-6-en-1-yne is an organic compound with the molecular formula C9H14 It is characterized by the presence of both an alkene and an alkyne functional group within its structure, making it a versatile molecule in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyloct-6-en-1-yne can be achieved through several methods. One common approach involves the use of a Grignard reagent. For instance, the reaction of 6-bromo-1-hexyne with methylmagnesium bromide can yield this compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling. In this method, 6-iodo-1-hexyne can be coupled with methylacetylene in the presence of a palladium catalyst and a copper co-catalyst to produce this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic processes using robust and recyclable catalysts are preferred to minimize costs and environmental impact. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyloct-6-en-1-yne undergoes a variety of chemical reactions due to the presence of both alkene and alkyne groups. Some of the key reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne to an alkene or further to an alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be used as intermediates for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under mild conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Bromine or chlorine in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Major Products
Oxidation: Formation of diols or epoxides.
Reduction: Formation of 7-methyloct-6-ene or 7-methyloctane.
Substitution: Formation of halogenated derivatives such as 7-bromo-7-methyloct-6-en-1-yne.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 7-Methyloct-6-en-1-yne is used as a building block for the synthesis of more complex molecules. Its dual functionality allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can be used as probes to study enzyme mechanisms or as precursors for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may serve as intermediates in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of 7-Methyloct-6-en-1-yne depends on the specific reactions it undergoes. For example, in hydrogenation reactions, the alkyne group interacts with the catalyst surface, facilitating the addition of hydrogen atoms. In oxidation reactions, the alkene or alkyne groups are attacked by oxidizing agents, leading to the formation of oxygenated products.
At the molecular level, the reactivity of this compound is influenced by the electron density around the double and triple bonds. These regions are susceptible to nucleophilic or electrophilic attack, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyloct-1-en-7-yne: Similar in structure but with different positional isomerism.
7-Methyloct-5-en-1-yne: Another positional isomer with the double bond in a different location.
6,6-Dimethyloct-1-en-7-yne: A compound with additional methyl groups, affecting its reactivity and physical properties.
Uniqueness
7-Methyloct-6-en-1-yne is unique due to its specific placement of the methyl group and the double and triple bonds. This unique structure imparts distinct reactivity patterns and makes it a valuable compound for specific synthetic applications. Its dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
| 112126-45-1 | |
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
7-methyloct-6-en-1-yne |
InChI |
InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h1,8H,5-7H2,2-3H3 |
Clé InChI |
ORIGZJGWPYNCRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCCC#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/no-structure.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)






![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
